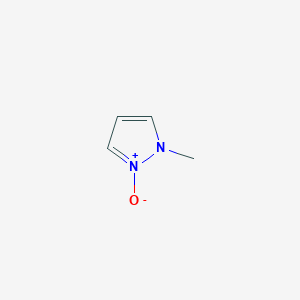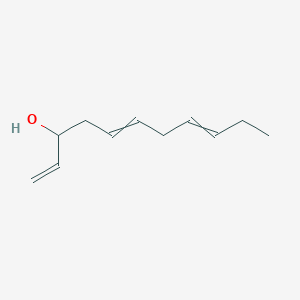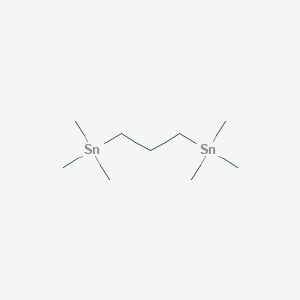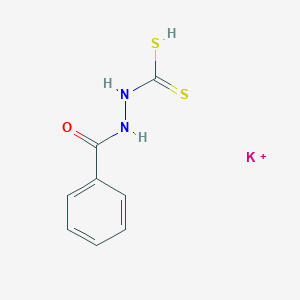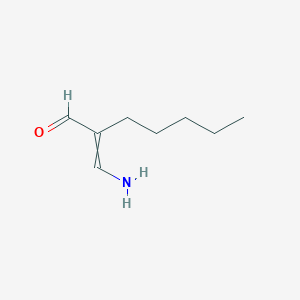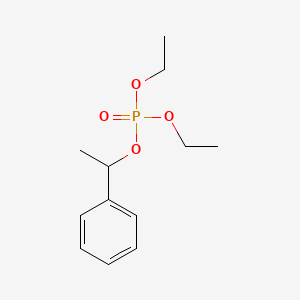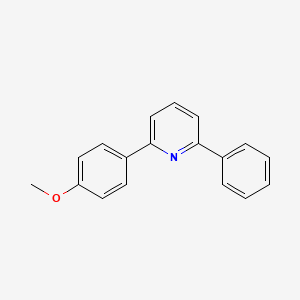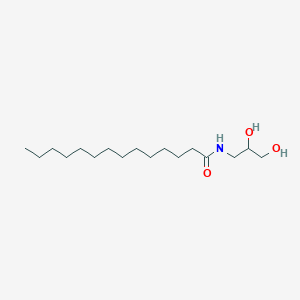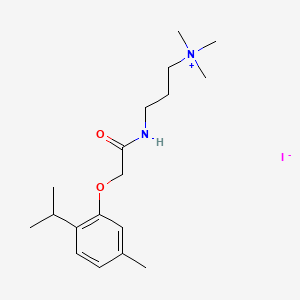
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane is a complex organotin compound characterized by its unique structure and properties. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of butyl lithium with tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through a series of recrystallization steps to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure the consistency and quality of the final product.
化学反応の分析
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The butyl groups in the compound can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane involves its interaction with various molecular targets and pathways. In catalytic applications, the compound acts by facilitating the formation of reactive intermediates, which then participate in the desired chemical transformations. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions.
類似化合物との比較
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Tetraethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
38133-97-0 |
|---|---|
分子式 |
C24H54O3Sn3 |
分子量 |
746.8 g/mol |
IUPAC名 |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C4H9.3O.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
InChIキー |
CSYHBUCHKIUCDH-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]1(O[Sn](O[Sn](O1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


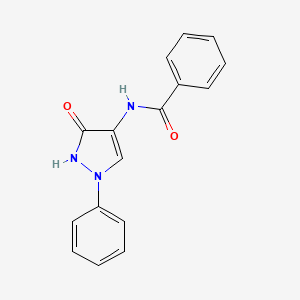
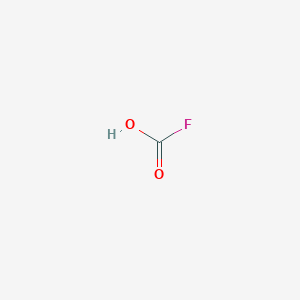
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

